![molecular formula C24H23ClFN5O2 B2411895 9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-93-8](/img/structure/B2411895.png)
9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and various substituents. The purine ring system includes a pyrimidine ring fused to an imidazole ring . The benzyl and chloro-fluorobenzyl groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various substituents. For example, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens might increase its lipophilicity .Scientific Research Applications
Pharmacological Studies and Clinical Trials The compound (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione has been investigated for its bronchodilatory and anti-allergic properties. In clinical trials involving adult asthmatic patients, the drug demonstrated effectiveness in blocking exercise-induced reduction in FEV1 and improving asthma disability scores. Dosage optimization studies indicated that the compound was an effective bronchodilator at certain dosages, showing potential for therapeutic use in respiratory conditions like asthma (Cho et al., 1981).
Metabolism and Excretion Studies Investigations on BIIB021, a synthetic HSP90 inhibitor with a structural resemblance to the compound , have provided insights into its metabolism and excretion profiles. In preclinical models, BIIB021 showed promising antitumor activity. Studies in rats and dogs revealed that the drug is extensively metabolized and primarily excreted via feces/bile, highlighting the compound's metabolic pathways and potential for cancer treatment applications (Lin Xu et al., 2013).
Pharmacokinetic Studies Pharmacokinetic studies have been conducted to understand the penetration kinetics of various compounds, including clocortolone trimethylacetic acid, which shares structural similarities with the compound . These studies aim to determine how the compound penetrates and distributes within the body, providing essential data for therapeutic use and drug formulation (K. Kolb et al., 1978).
Neuroprotection Studies Caffeine and A2A Adenosine Receptor Inactivation, a study that explores the neuroprotective effects of caffeine and adenosine receptor subtypes, can serve as a reference for understanding the neurological implications of similar compounds. This research has potential applications in neurodegenerative diseases like Parkinson's disease and provides a basis for understanding the interaction of similar compounds with neural pathways (J. Chen et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2/c1-15-11-29(13-16-7-4-3-5-8-16)23-27-21-20(30(23)12-15)22(32)31(24(33)28(21)2)14-17-18(25)9-6-10-19(17)26/h3-10,15H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXAPNJPBGAKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.